molecular formula C9H14N2O B8356511 [5-(1,1-dimethyl-allyl)-3H-imidazol-4-yl]-methanol

[5-(1,1-dimethyl-allyl)-3H-imidazol-4-yl]-methanol

Cat. No. B8356511
M. Wt: 166.22 g/mol
InChI Key: DOSITEMRMPTXEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(1,1-dimethyl-allyl)-3H-imidazol-4-yl]-methanol is a useful research compound. Its molecular formula is C9H14N2O and its molecular weight is 166.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality [5-(1,1-dimethyl-allyl)-3H-imidazol-4-yl]-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [5-(1,1-dimethyl-allyl)-3H-imidazol-4-yl]-methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

[4-(2-methylbut-3-en-2-yl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C9H14N2O/c1-4-9(2,3)8-7(5-12)10-6-11-8/h4,6,12H,1,5H2,2-3H3,(H,10,11)

InChI Key

DOSITEMRMPTXEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=C)C1=C(NC=N1)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-(1,1-dimethyl-allyl)-3H-imidazole-4-carboxylic acid ethyl ester (3.13 g, 15.0 mmol) in THF (60 ml) was added dropwise to a suspension of lithium aluminium hydride (95% suspension, 1.00 g, 25.0 mmol) in THF (40 ml) and the mixture was stirred at room temperature for 4 h. Water was added until the evolution of gas ceased, the mixture was stirred for 10 min, then was filtered through a sintered funnel. The precipitate was washed with THF, then with methanol, the filtrate and washings were combined, evaporated, then freeze-dried to afford [5-(1,1-dimethyl-allyl)-3H-imidazol-4-yl]-methanol (2.56 g, 102%). Residual water was removed by azeotroping with chloroform prior to further reaction. (See Hayashi et al., J. Org. Chem., 65:8402-8405 (2000)).
Quantity
3.13 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.